Calcium Channel Blocking Potency vs Parent Drug
In a direct head-to-head comparison, the potency of Deacetyl-N,O-didemethyldiltiazem (d-M6) as a calcium channel antagonist was found to be significantly lower than that of diltiazem and its other major metabolites. The study evaluated the blocking effects on voltage-gated calcium current (ICa) in an identified snail neuron, a well-established model for studying calcium channel pharmacology [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for blocking voltage-gated calcium current |
|---|---|
| Target Compound Data | > 2.000 mM |
| Comparator Or Baseline | d-Diltiazem (parent drug): 0.426 mM; d-M1 (deacetyl-d-diltiazem): 0.491 mM; d-M2 (deacetyl-N-demethyl-d-diltiazem): 0.456 mM |
| Quantified Difference | IC50 is >4.7-fold higher (less potent) than diltiazem |
| Conditions | Electrophysiological recording of voltage-gated calcium current (ICa) in identified Achatina fulica neurons |
Why This Matters
This quantitative difference establishes M6 as a minimally active metabolite, making it a critical negative control for isolating the pharmacological effects of the parent drug and its more potent metabolites.
- [1] Novales-Li, P., Sun, X. P., & Takeuchi, H. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones. European Journal of Pharmacology, 1990, 178(2), 161-170. View Source
